molecular formula C7H4N2O2 B1272958 2,1,3-Benzoxadiazole-5-carbaldehyde CAS No. 32863-33-5

2,1,3-Benzoxadiazole-5-carbaldehyde

Cat. No. B1272958
CAS RN: 32863-33-5
M. Wt: 148.12 g/mol
InChI Key: STVDCFOBQWMSHN-UHFFFAOYSA-N
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Patent
US06720324B2

Procedure details

AgNO3 (163 g) in 2 L of water was added to a refluxing mixture of dibromomethylbenzofurazan (122 g, 418 mmol) in EtOH (1 L). Heating at reflux temperature was continued for 2 h. The mixture was cooled, the precipitated AgBr was removed by filtration through Celite, and the solvent was concentrated. The resulting solution was extracted with toluene (10×100 mL), dried over magnesium sulfate, and the solvent was removed in vacuo. The residue was chromatograghed (EtOAc/hexane, 1/125), giving the title aldehyde (48.2 g, 78%) as a white solid: 1H NMR δ 7.92 (m, 2H), 8.39 (s, 1 H), 10.10 (s, 1 H).
Name
dibromomethylbenzofurazan
Quantity
122 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
reactant
Reaction Step One
Name
Quantity
2 L
Type
solvent
Reaction Step One
Name
Quantity
163 g
Type
catalyst
Reaction Step One
Yield
78%

Identifiers

REACTION_CXSMILES
BrC([C:4]1[C:9]2=[N:10][O:11][N:12]=[C:8]2[CH:7]=[CH:6][CH:5]=1)Br.C[CH2:14][OH:15]>O.[N+]([O-])([O-])=O.[Ag+]>[CH:14]([C:6]1[CH:5]=[CH:4][C:9]2[C:8]([CH:7]=1)=[N:12][O:11][N:10]=2)=[O:15] |f:3.4|

Inputs

Step One
Name
dibromomethylbenzofurazan
Quantity
122 g
Type
reactant
Smiles
BrC(Br)C1=CC=CC=2C1=NON2
Name
Quantity
1 L
Type
reactant
Smiles
CCO
Name
Quantity
2 L
Type
solvent
Smiles
O
Name
Quantity
163 g
Type
catalyst
Smiles
[N+](=O)([O-])[O-].[Ag+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Heating
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
CUSTOM
Type
CUSTOM
Details
the precipitated AgBr was removed by filtration through Celite
CONCENTRATION
Type
CONCENTRATION
Details
the solvent was concentrated
EXTRACTION
Type
EXTRACTION
Details
The resulting solution was extracted with toluene (10×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(=O)C=1C=CC=2C(=NON2)C1
Measurements
Type Value Analysis
AMOUNT: MASS 48.2 g
YIELD: PERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.